(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)(diisobutyl)amine
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Overview
Description
N-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N,N-diisobutylamine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of N-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N,N-diisobutylamine typically involves a multi-step process. One common method includes the reaction of 3-benzyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine with diisobutylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N,N-diisobutylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N,N-diisobutylamine involves its interaction with specific molecular targets within the cell. It has been found to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N,N-diisobutylamine is unique due to its specific structure and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activity and are studied for their potential therapeutic applications.
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and have been investigated for their antiproliferative and enzyme inhibitory activities.
Properties
Molecular Formula |
C19H26N6 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-benzyl-N,N-bis(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C19H26N6/c1-14(2)10-24(11-15(3)4)18-17-19(21-13-20-18)25(23-22-17)12-16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3 |
InChI Key |
XUFQCDLJPKRHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC=NC2=C1N=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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